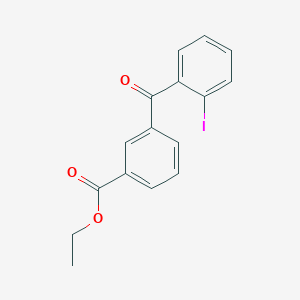

3-Ethoxycarbonyl-2'-iodobenzophenone

Overview

Description

3-Ethoxycarbonyl-2'-iodobenzophenone is a benzophenone derivative featuring an ethoxycarbonyl group (-COOEt) at the 3-position and an iodine atom at the 2'-position of the aromatic rings. The ethoxycarbonyl moiety, an electron-withdrawing group (EWG), influences the compound’s electronic properties, making it reactive in substitution and coupling reactions. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, or radiopharmaceuticals, particularly where iodine serves as a radiolabel (e.g., SPECT imaging agents) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-2’-iodobenzophenone typically involves the reaction of ethyl 3-iodobenzoate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 3-Ethoxycarbonyl-2’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-2’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Substitution: Formation of various substituted benzophenones.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

3-Ethoxycarbonyl-2'-iodobenzophenone serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Photochemical Reactions : The compound can act as a photosensitizer, facilitating reactions under UV light. This property is exploited in synthesizing complex organic molecules.

- Cross-Coupling Reactions : It is utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This application is crucial for creating pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain analogs can inhibit the growth of cancer cell lines, suggesting a pathway for developing new anticancer agents .

- Antimicrobial Properties : The compound has also demonstrated antibacterial and antifungal activities. Its derivatives have been tested against various pathogens, showing effectiveness comparable to established antibiotics .

Photochemical Applications

This compound is noted for its role in photochemical applications:

- UV Absorption : The compound has strong UV absorption characteristics, making it suitable for use in sunscreens and UV filters in cosmetic formulations.

- Photoinitiators : It is employed as a photoinitiator in polymerization processes, which are critical in producing coatings and adhesives .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of this compound derivatives on human cancer cell lines. The results indicated that these derivatives inhibited cell proliferation significantly compared to control groups, suggesting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound's derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that several derivatives displayed potent activity, warranting further investigation into their mechanisms of action and potential clinical applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for various reactions | Used in cross-coupling and photochemical reactions |

| Medicinal Chemistry | Potential antitumor and antimicrobial agent | Significant inhibition of cancer cell growth |

| Photochemical Applications | Strong UV absorber; used as a photoinitiator | Effective in cosmetic formulations |

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-2’-iodobenzophenone involves its interaction with specific molecular targets. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. It can also interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzophenone Derivatives

Key structural analogs include:

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Ethoxycarbonyl-2'-iodobenzophenone | -COOEt (3), -I (2') | C₁₆H₁₃IO₃ | 404.18 (calculated) | EWG enhances electrophilicity |

| 3-Cyano-2'-iodobenzophenone | -CN (3), -I (2') | C₁₄H₈INO | 333.12 | Stronger EWG than ethoxycarbonyl |

| 4-Fluoro-2'-iodobenzophenone | -F (4), -I (2') | C₁₃H₈FIO | 326.11 | Halogen synergy (F and I) |

| 2-Ethoxycarbonyl-2'-iodobenzophenone | -COOEt (2), -I (2') | C₁₆H₁₃IO₃ | 404.18 | Substituent proximity alters steric effects |

Notes:

- Electronic Effects: The ethoxycarbonyl group (-COOEt) is less electron-withdrawing than cyano (-CN) but more polar due to its ester functionality. This impacts reactivity in electrophilic substitutions or cross-couplings .

- Steric Considerations: In 2-Ethoxycarbonyl-2'-iodobenzophenone, the proximity of substituents on the same ring may hinder reactions compared to the 3-substituted analog .

Comparative Analysis of Physical Properties

Available data for analogs (extrapolated where necessary):

| Compound Name | Density (g/cm³) | Boiling Point (°C) | Solubility Trends |

|---|---|---|---|

| 3-Cyano-2'-iodobenzophenone | 1.72 | 457.1 | Low in polar solvents |

| 4-Fluoro-2'-iodobenzophenone | Not reported | ~450 (estimated) | Moderate in DMSO/THF |

| This compound | ~1.65 (estimated) | ~460 (estimated) | Higher in organic solvents due to ester group |

Key Observations :

- The ethoxycarbonyl group likely increases solubility in organic solvents (e.g., ethyl acetate) compared to cyano or fluoro analogs due to ester polarity .

- Iodine’s high atomic mass contributes to elevated densities across all analogs.

Reactivity Trends :

- Electrophilic Substitution : EWGs like -COOEt direct incoming electrophiles to meta/para positions, contrasting with electron-donating groups (EDGs) that favor ortho/para .

- Coupling Reactions : The iodine atom enables participation in Suzuki-Miyaura or Ullmann couplings, with reaction rates influenced by substituent electronic effects.

Biological Activity

3-Ethoxycarbonyl-2'-iodobenzophenone (CAS No. 890098-35-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzophenone structure with an ethoxycarbonyl group at the 3-position and an iodine atom at the 2'-position. Its molecular formula is , and it exhibits unique chemical properties that influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted on various benzophenone derivatives showed that the introduction of halogen atoms, such as iodine, enhances antibacterial efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

| Compound | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| This compound | 32 |

| Benzophenone | 64 |

| Iodinated Benzophenone | 16 |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing IC50 values of 15 µM and 20 µM, respectively. This suggests its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, resulting in cellular damage and death.

- Interaction with Cellular Targets : Molecular docking studies indicate that it may bind to specific proteins involved in cell signaling pathways, particularly those regulating apoptosis and cell proliferation .

Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various benzophenone derivatives, including this compound. The study found that this compound effectively inhibited tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to controls .

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of halogenated benzophenones, highlighting that compounds with iodine substitutions exhibited superior activity against multiple bacterial strains. The findings suggest that structural modifications can lead to enhanced biological activities, positioning this compound as a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Ethoxycarbonyl-2'-iodobenzophenone, and how can iodination be optimized?

A common approach involves halogen exchange via the Finkelstein reaction using bromo precursors, followed by esterification. For example, iodination of benzophenone derivatives can be achieved using NaI in acetone under reflux, with yields improved by controlling reaction time and stoichiometry . Ethoxycarbonyl groups may be introduced via nucleophilic acyl substitution using ethyl chloroformate in the presence of a base like pyridine. Optimization should prioritize solvent polarity (e.g., DMF for polar intermediates) and inert atmospheres to prevent iodine loss.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : The iodine atom induces distinct deshielding in -NMR (~90-100 ppm for C-I). The ethoxycarbonyl group appears as a triplet in -NMR (δ 1.2-1.4 ppm for CH) and a carbonyl signal at ~165-170 ppm in -NMR.

- IR : Confirm the ester carbonyl stretch (~1720 cm) and C-I vibration (~500 cm).

- X-ray crystallography : Resolves steric effects from the bulky iodine substituent and confirms regioselectivity . Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in cross-coupling reactions involving this compound?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos for steric hindrance) and temperature control (60-80°C). Solvent effects (toluene vs. THF) influence iodine’s leaving-group ability. Monitor reaction progress via TLC with UV-active spots or GC-MS for intermediate tracking. Pre-activation of the aryl iodide with ZnCl may improve electrophilicity .

Q. What mechanistic insights can be gained from studying the reactivity of the iodine substituent in this compound?

Iodine’s polarizable nature facilitates oxidative addition in transition-metal catalysis. Computational studies (DFT) can model charge distribution at the C-I bond to predict reactivity in SNAr or radical pathways. Kinetic isotope effects (KIEs) using deuterated analogs may elucidate rate-determining steps in substitution reactions .

Q. How should researchers address contradictions in spectroscopic data during structure elucidation?

Conflicting NMR signals (e.g., unexpected splitting) may arise from dynamic effects or impurities. Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguities. Compare experimental IR/Raman data with computational simulations (e.g., Gaussian). If crystallography is unavailable, employ NOESY to confirm spatial proximity of substituents .

Q. Methodological and Safety Considerations

Q. What are the key applications of this compound in synthesizing bioactive molecules?

The iodine atom serves as a versatile handle for synthesizing heterocycles (e.g., benzofurans) via Ullmann coupling. The ethoxycarbonyl group can be hydrolyzed to carboxylic acids for peptide conjugation or reduced to alcohols for further functionalization. Recent studies highlight its use in developing kinase inhibitors and fluorescent probes .

Q. What safety protocols are essential when handling iodinated benzophenone derivatives?

- PPE : Wear nitrile gloves (tested for chemical permeation) and sealed goggles to prevent ocular exposure .

- Ventilation : Use fume hoods due to potential iodine vapor release during reflux.

- Waste disposal : Neutralize reaction quenches with NaHSO to reduce iodine waste toxicity.

Q. Literature and Data Practices

Q. How can researchers efficiently locate prior studies on analogous iodobenzophenone derivatives?

Use keyword combinations like “iodo + benzophenone + synthesis” in SciFinder or Reaxys, filtering by reaction type (e.g., cross-coupling). Patent databases (e.g., USPTO) provide industrial applications, while PubMed links to pharmacological studies. For mechanistic insights, prioritize journals like J. Org. Chem. or Organometallics .

Properties

IUPAC Name |

ethyl 3-(2-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-7-5-6-11(10-12)15(18)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUIPZYODDWZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641526 | |

| Record name | Ethyl 3-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-35-8 | |

| Record name | Ethyl 3-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.